molecular formula C20H18O5S B5216853 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate

Cat. No. B5216853
M. Wt: 370.4 g/mol
InChI Key: ZVXUNLCERKQXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate, also known as Rimonabant, is a chemical compound that belongs to the class of benzamide derivatives. It was first synthesized in 1994 by Sanofi-Aventis and was approved as an anti-obesity drug in Europe in 2006. However, due to its adverse effects, it was withdrawn from the market in 2008. Despite its withdrawal, Rimonabant continues to be a subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate acts as a selective antagonist of the cannabinoid receptor type 1 (CB1) in the central nervous system. CB1 receptors are mainly found in the brain and are involved in the regulation of appetite, mood, and metabolism. By blocking these receptors, 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate reduces appetite and food intake, leading to weight loss. It also modulates the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been shown to have a number of biochemical and physiological effects. It reduces body weight and body fat by decreasing appetite and food intake. It also improves insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of type 2 diabetes. 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has also been found to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and can be easily synthesized in the laboratory. However, its use in lab experiments is limited by its adverse effects, which include psychiatric symptoms such as depression and anxiety.

Future Directions

There are several future directions for the study of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate. One potential application is in the treatment of addiction, particularly in the context of nicotine addiction. 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been found to reduce the rewarding effects of nicotine and may be useful in smoking cessation. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been found to have neuroprotective effects and may be useful in preventing or delaying the onset of these diseases. Finally, further research is needed to understand the potential long-term effects of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate on the endocannabinoid system and its role in regulating appetite, mood, and metabolism.

Synthesis Methods

The synthesis method of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate involves the condensation of 3,4-dihydroxybenzaldehyde with 1-methyl-4-(p-toluenesulfonyl)piperazine in the presence of acetic anhydride and pyridine. The resulting product is then subjected to a cyclization reaction in the presence of sodium methoxide to yield 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate.

Scientific Research Applications

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been studied for its potential use in the treatment of addiction, anxiety, and depression.

properties

IUPAC Name

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5S/c1-13-18(25-26(22,23)14-7-3-2-4-8-14)12-11-16-15-9-5-6-10-17(15)20(21)24-19(13)16/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXUNLCERKQXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate

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